molecular formula C14H25NO2 B14910396 Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate

Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate

Cat. No.: B14910396
M. Wt: 239.35 g/mol
InChI Key: UZEOUOIEDONTCA-UHFFFAOYSA-N
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Description

Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate is a chemical compound with the molecular formula C14H25NO2 and a molecular weight of 239.36 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of an amino group and an ester functional group makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate typically involves the reaction of a spirocyclic ketone with an amine, followed by esterification. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperature conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group may produce alcohols .

Scientific Research Applications

Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spiro structure and the presence of both amino and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

methyl 2-(3-aminospiro[5.5]undecan-9-yl)acetate

InChI

InChI=1S/C14H25NO2/c1-17-13(16)10-11-2-6-14(7-3-11)8-4-12(15)5-9-14/h11-12H,2-10,15H2,1H3

InChI Key

UZEOUOIEDONTCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC2(CC1)CCC(CC2)N

Origin of Product

United States

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